1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , belongs to the indole class of organic compounds. The indole scaffold is a benzopyrrole structure containing 10 π-electrons, making it aromatic. Physically, it appears as a crystalline, colorless compound with a distinct odor .
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Solvents: Commonly used solvents include dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
- Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation reaction.
- Temperature: The reaction typically occurs at room temperature or under mild heating conditions.
- Compound X is produced on a larger scale using optimized conditions in chemical manufacturing facilities.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction with sodium borohydride (NaBH₄) converts the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions occur at the carbonyl carbon.
Major Products: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated for its antiviral, anti-inflammatory, anticancer, and antidiabetic properties.
Chemistry: Used as a building block for designing novel compounds.
Industry: Employed in drug discovery and development.
Mechanism of Action
- Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X shares structural features with other indole derivatives, such as tryptophan and serotonin.
- Its uniqueness lies in the combination of the piperazine moiety and the 4-methoxyphenyl group.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C23H25N3O3/c1-29-18-9-6-17(7-10-18)8-11-22(27)25-12-14-26(15-13-25)23(28)20-16-24-21-5-3-2-4-19(20)21/h2-7,9-10,16,24H,8,11-15H2,1H3 |
InChI Key |
HEKJFJJVTYHCLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.